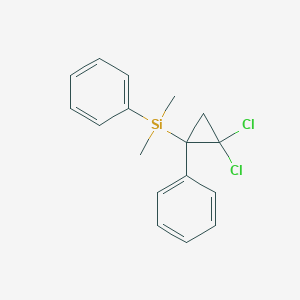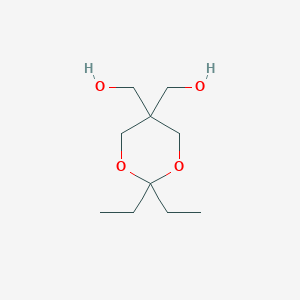
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C10H20O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two ethyl groups and two hydroxymethyl groups attached to the dioxane ring. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of pentaerythritol with ethyl aldehyde under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
The major products formed from these reactions include ethyl-substituted dioxane derivatives, aldehydes, carboxylic acids, and various substituted esters and halides.
科学的研究の応用
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism by which (2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol exerts its effects is primarily through its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with methyl groups instead of ethyl groups.
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group, leading to different chemical properties and applications.
(2-(Norbornene)-1,3-dioxane-5,5-diyl)dimethanol: Features a norbornene group, which imparts unique reactivity.
Uniqueness
(2,2-Diethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of ethyl groups, which influence its solubility, reactivity, and overall chemical behavior. This makes it particularly useful in applications where specific structural and chemical properties are required.
特性
CAS番号 |
112405-86-4 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC名 |
[2,2-diethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C10H20O4/c1-3-10(4-2)13-7-9(5-11,6-12)8-14-10/h11-12H,3-8H2,1-2H3 |
InChIキー |
MLQJBSGNAYWCEB-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(CO1)(CO)CO)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


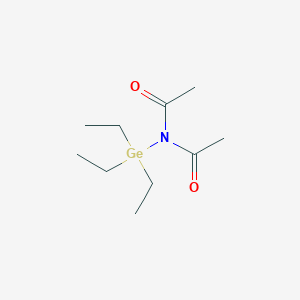
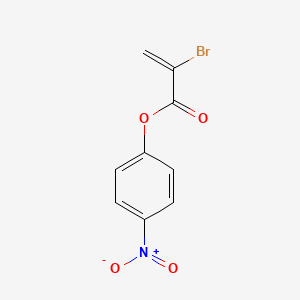
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
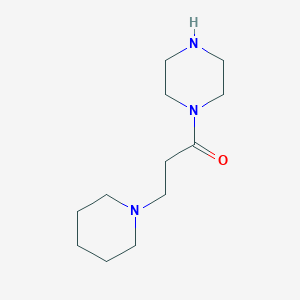

![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
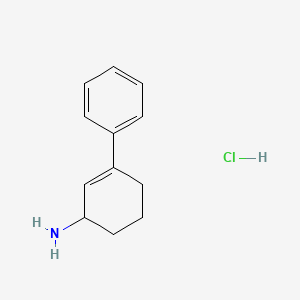

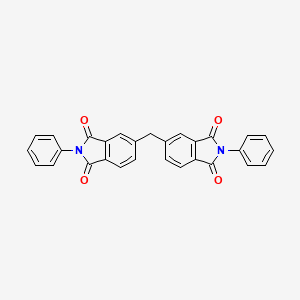
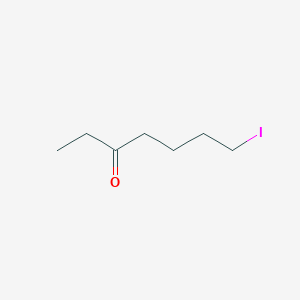
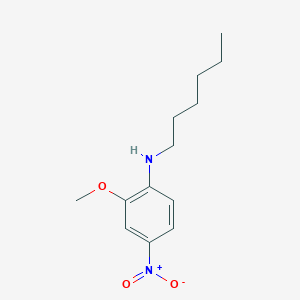
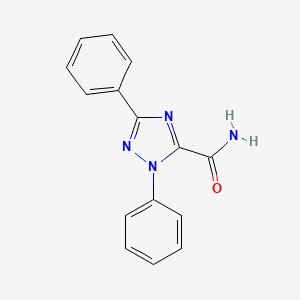
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
